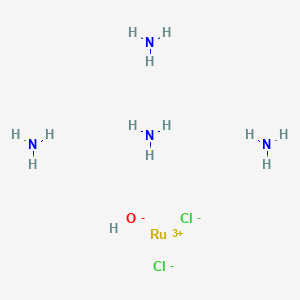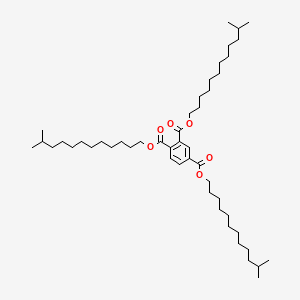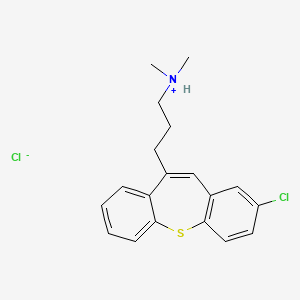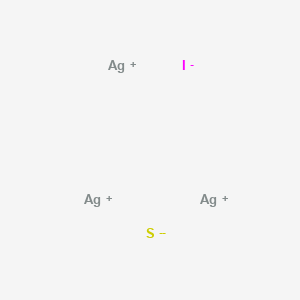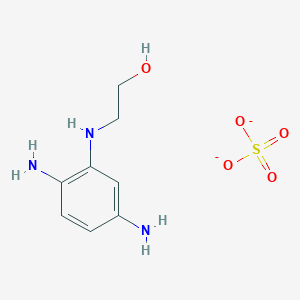![molecular formula C9H7ClN4O2 B13755571 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol CAS No. 50643-39-5](/img/structure/B13755571.png)
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol: is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group, a chloro group, and a phenol group attached to the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol typically involves the selective substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with an amino group and a phenol group. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline to introduce the amino group, followed by the reaction with phenol to introduce the phenol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide ions.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated triazines or alkylated triazines.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
Chemistry:
Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,4,6-Triamino-1,3,5-triazine (Melamine): Known for its use in the production of melamine resins and its applications in polymer chemistry.
2,4-Diamino-6-chloro-1,3,5-triazine: Similar structure but lacks the phenol group, making it less versatile in certain applications.
2,4,6-Trichloro-1,3,5-triazine: Used as an intermediate in the synthesis of various triazine derivatives.
Uniqueness: 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of scientific research and industry.
Properties
CAS No. |
50643-39-5 |
|---|---|
Molecular Formula |
C9H7ClN4O2 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-12-8(11)14-9(13-7)16-6-3-1-2-5(15)4-6/h1-4,15H,(H2,11,12,13,14) |
InChI Key |
GJZDKVVLCRMNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




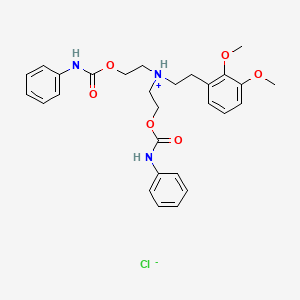

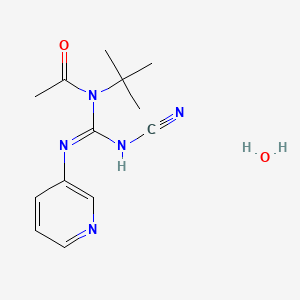
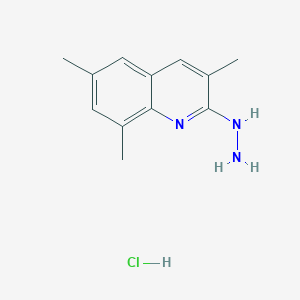

![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
